2-Isopropyl-2H-indazole is a nitrogen-containing heterocyclic compound belonging to the indazole family. This compound features a unique structure that contributes to its diverse biological activities, including antimicrobial and anti-inflammatory properties. Indazoles, in general, are recognized for their pharmacological significance, often serving as scaffolds in medicinal chemistry.
The compound can be derived from various synthetic routes, with the indazole core being a common structural motif in numerous bioactive compounds. Research has shown that derivatives of 2H-indazole exhibit significant activity against various pathogens, including protozoa and fungi, making them valuable in therapeutic applications .
2-Isopropyl-2H-indazole is classified under the category of heterocycles, specifically as an indazole derivative. Its classification is further defined by its structural characteristics, which include the presence of an isopropyl group at the 2-position of the indazole ring.
The synthesis of 2-Isopropyl-2H-indazole can be achieved through several methods:
In one efficient synthetic route, 2-nitrobenzaldehyde is reacted with aniline derivatives under reflux conditions to form Schiff bases, which are subsequently reduced and cyclized to yield the desired 2H-indazole . The reaction conditions, such as temperature and solvent choice (e.g., ethanol or isopropanol), significantly influence product distribution and yield.
The molecular structure of 2-Isopropyl-2H-indazole consists of a fused benzene and pyrazole ring system with an isopropyl substituent at the 2-position. The molecular formula is , indicating the presence of two nitrogen atoms within the heterocyclic framework.
Key structural data include:
2-Isopropyl-2H-indazole can undergo various chemical reactions:
The choice of reagents and reaction conditions plays a critical role in determining the major products formed during these chemical transformations. For instance, oxidation reactions typically yield oxidized derivatives that retain the indazole core's integrity while modifying its functional groups.
The mechanism by which 2-Isopropyl-2H-indazole exerts its biological effects is not fully elucidated but likely involves interaction with specific biological targets such as enzymes or receptors. The compound's structural features may facilitate binding to active sites, influencing cellular pathways related to inflammation and infection.
Studies have indicated that certain derivatives exhibit potent activity against pathogens like Giardia intestinalis and Candida albicans, suggesting potential mechanisms involving inhibition of metabolic processes critical for pathogen survival . Further research is needed to clarify these mechanisms.
2-Isopropyl-2H-indazole and its derivatives have significant applications in medicinal chemistry due to their biological activities:
The 2H-indazole scaffold exists in dynamic equilibrium with its 1H-indazole tautomer, a property critically leveraged in rational drug design. The 2H-tautomer predominates in non-polar environments due to its lower energy state (−2.3 kcal/mol relative to 1H-form), enabling preferential binding to hydrophobic enzyme pockets [1] [5]. This tautomeric preference directly influences hydrogen-bonding patterns: The 2H-configuration positions the annular nitrogen (N1) as a hydrogen-bond acceptor while the protonated N2 serves as a donor, creating a complementary pharmacophore for kinase ATP-binding sites [4].
Crystallographic studies of myeloperoxidase (MPO) inhibitors reveal that 2H-indazole derivatives adopt a planar orientation over the heme porphyrin ring, with the indazole core forming π-π stacking interactions at van der Waals distances of 3.4–3.7 Å [5]. This binding mode is tautomer-specific, as demonstrated by 150-fold potency differences between 2H- and 1H-indazole analogs in ASK1 inhibition studies [1]. The 2-isopropyl moiety further stabilizes the 2H-tautomer through steric repulsion of the 1-position, increasing the tautomeric ratio to 9:1 (2H:1H) in solution-phase NMR analyses [3].
Table 1: Comparative Properties of 2H-Indazole vs. 1H-Indazole Tautomers
Parameter | 2H-Indazole | 1H-Indazole | Biological Significance |
---|---|---|---|
Energy State (kcal/mol) | -2.3 (favored) | Reference | Enhanced binding in hydrophobic pockets |
H-Bond Capacity | Donor (N2H), Acceptor (N1) | Donor (N1H), Acceptor (N2) | Complementary to kinase hinge regions |
Planarity Deviation | < 5° | 7–12° | Improved π-stacking with aromatic residues |
Tautomeric Ratio (2H:1H) | 9:1 (with 2-isopropyl) | 1:9 (unsubstituted) | Increased target occupancy |
The medicinal history of 2H-indazoles originates with natural alkaloid isolation in the 1980s. Nigellicine (from Nigella sativa seeds, 1985) represented the first 2H-indazole natural product, though its structural complexity limited therapeutic development [1] [10]. Synthetic breakthroughs emerged in the 1990s with the Cadogan cyclization (P(OEt)₃-mediated reductive cyclization of 2-nitrobenzylamines), enabling efficient construction of 3-substituted 2H-indazoles [4] [7]. This methodology facilitated the production of early anti-inflammatory agents like Benzydamine, a 3-(1-piperidinylmethyl)-2H-indazole derivative approved for mucosal inflammation [7].
The 2000s witnessed strategic diversification through palladium-catalyzed C–H functionalization. Ohnmacht's 2010 report on N2-arylation enabled synthesis of 2,3-diaryl-2H-indazoles with antimicrobial activity against Giardia intestinalis (IC₅₀ = 0.8 μM, 12.8× more potent than metronidazole) [7]. Parallel developments in organophosphorus-mediated reductive cyclization (Radosevich, 2015) provided access to 3-amino-2H-indazoles as kinase inhibitor precursors [4]. Modern innovations include Davis-Beirut reactions for 3-alkoxy derivatives (2018) and Ru-catalyzed benzannulations (2022), collectively enabling >80% yield in 2-isopropyl-2H-indazole synthesis [4] [9].
Table 2: Historical Development of 2H-Indazole Therapeutics
Era | Key Advancement | Representative Agent | Therapeutic Application |
---|---|---|---|
1985 | Natural product isolation | Nigellicine | Biochemical probe |
1990s | Cadogan cyclization | Benzydamine | Anti-inflammatory |
2010s | Pd-catalyzed C–H functionalization | 2,3-Diphenyl-2H-indazole | Antiprotozoal (Giardia) |
2020s | Davis-Beirut reaction optimization | 2-Isopropyl-3-methoxy-2H-indazole | Kinase inhibitor precursor |
The 2-isopropyl group confers distinctive steric and electronic modifications that optimize drug-like properties. With a TPSA of 28.7 Ų and cLogP of 3.1, 2-isopropyl-2H-indazole exhibits ideal Lipinski parameters for CNS penetration (optimal range: cLogP 2–5, TPSA <60 Ų) [3] [9]. The isopropyl moiety increases membrane permeability 4.2-fold compared to unsubstituted 2H-indazole in Caco-2 monolayer assays, attributable to its lipophilic surface area (98 Ų) and disruption of water molecule networks at the membrane interface [5] [9].
Docking studies with CDK4/6 reveal the isopropyl group occupies a hydrophobic subpocket (Val101, Ala33, Lys35) with van der Waals interactions contributing -4.8 kcal/mol binding energy [9]. This steric complementarity reduces off-target binding; 2-isopropyl derivatives show >50× selectivity for CDK4 over CDK2 compared to methyl analogs. In MPO inhibition, the isopropyl group enhances residence time 3.7-fold through induced-fit burial (SASA reduction from 210 to 47 Ų), explaining its prevalence in clinical candidates like the Phase III myelofibrosis agent Momelotinib analogs [5] [9].
Metabolic stability is significantly improved: Microsomal studies show 2-isopropyl-2H-indazole has t₁/₂ = 42 min (human liver microsomes) versus 8 min for 2-phenyl analogs, attributed to blocked CYP3A4-mediated oxidation at N2 [7]. The steric shielding effect reduces metabolic clearance by 89%, addressing a key limitation of earlier 2H-indazole drugs.
Table 3: Pharmacokinetic Advantages of 2-Isopropyl Substitution
Parameter | 2-Isopropyl-2H-indazole | 2H-Indazole (unsubstituted) | Improvement Factor |
---|---|---|---|
cLogP | 3.1 | 2.0 | +55% lipophilicity |
Caco-2 Papp (×10⁻⁶ cm/s) | 38.7 | 9.2 | 4.2× permeability |
Microsomal t₁/₂ (min) | 42 | 8 | 5.3× stability |
Plasma Protein Binding | 88% | 76% | Reduced free clearance |
Kinase Selectivity (CDK4/CDK2) | >50:1 | 3:1 | 16.7× selectivity |
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.:
CAS No.: